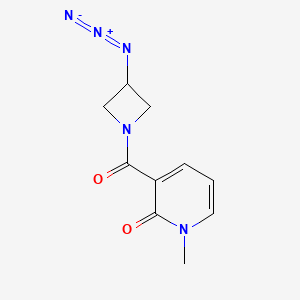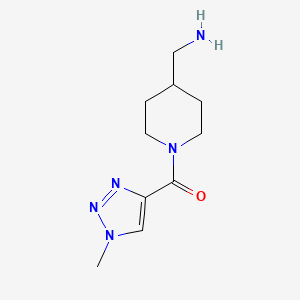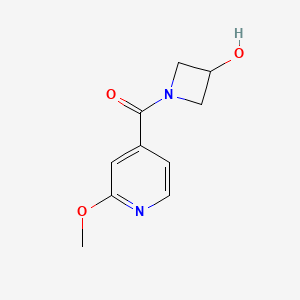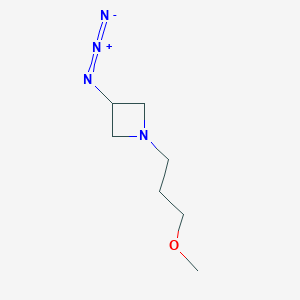
3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Overview
Description
“3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one” is a chemical compound with the molecular formula C10H11N5O2. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyridinone ring via a carbonyl group. The azetidine ring is a four-membered ring with one nitrogen atom, while the pyridinone ring is a six-membered ring with one nitrogen atom and a carbonyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the azido group, the azetidine ring, and the pyridinone ring. The azido group is a highly reactive group that can participate in a variety of reactions, including reduction, substitution, and cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azido group, the azetidine ring, and the pyridinone ring. For example, the azido group is a highly polar group, which could influence the solubility of the compound .
Scientific Research Applications
Triazole derivatives, including the compound 3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, are recognized for their broad spectrum of biological activities and have attracted significant attention in drug development and other scientific research areas.
Triazoles in Drug Synthesis
Triazoles, a class of heterocyclic compounds, have garnered substantial interest due to their wide range of biological activities. The structural diversity of triazoles allows for various modifications, making them a versatile choice for drug synthesis. Novel triazoles are being explored for their potential in treating numerous conditions, including inflammatory diseases, microbial infections, cancer, and viral diseases. Recent patents highlight advancements in the synthesis and biological evaluation of triazole derivatives, emphasizing their importance in pharmaceutical research (Ferreira et al., 2013).
Oxazolone Derivatives in Pharmacology
Oxazolone, another heterocyclic compound, exhibits a range of pharmacological activities. The compound's diverse biological properties include antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The synthesis of oxazolone derivatives and their potential therapeutic applications are areas of ongoing research, indicating the compound's significance in drug development (Kushwaha & Kushwaha, 2021).
Future Directions
Properties
IUPAC Name |
3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-14-4-2-3-8(9(14)16)10(17)15-5-7(6-15)12-13-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBSUCQSXBHRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















